molecular formula C10H7FO3 B8477680 5-Fluoro-2-methyl-3-benzofurancarboxylic acid

5-Fluoro-2-methyl-3-benzofurancarboxylic acid

Cat. No.: B8477680
M. Wt: 194.16 g/mol
InChI Key: SKPWNENMQMBIRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-benzofurancarboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-3-benzofurancarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Fluoro-2-methyl-3-benzofurancarboxylic acid include other fluorinated benzofuran derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H7FO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

SKPWNENMQMBIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

This intermediate was prepared from 1-bromo-4-fluoro-2-iodo-benzene in two steps according to the preparation of 5-bromo-methyl-benzofuran-3-carboxylic acid (from 1,4-dibromo-2-iodo-benzene).
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